Boc-his(3-bom)-ome hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

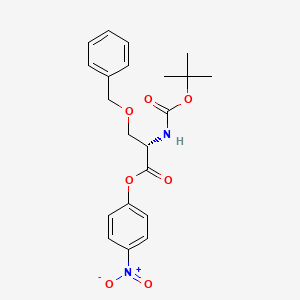

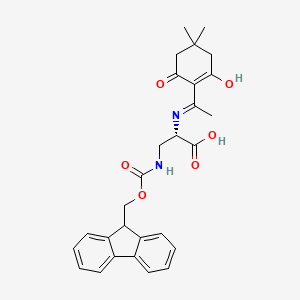

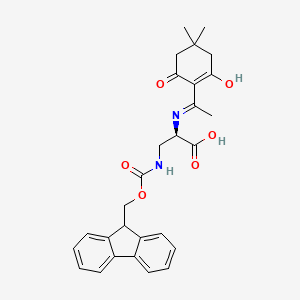

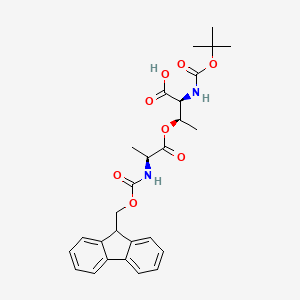

Boc-his(3-bom)-ome HCl, also known as Boc-His-Bom, is a peptide synthesizer that has been used in scientific research since the early 2000s. It is a versatile and efficient tool for the synthesis of peptides and proteins, and has been used in a variety of scientific applications.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Modification

Compounds with Boc- (tert-butoxycarbonyl) protection are commonly used in peptide synthesis for protecting amino groups during the synthesis process. Boc-protected compounds allow for the selective deprotection of amino groups under mild acidic conditions without affecting other sensitive functional groups in the peptide chain. This selective deprotection is crucial for the step-wise construction of peptides, where the order of amino acid addition and the protection of reactive groups are carefully controlled to achieve the desired peptide sequence. Studies on the synthesis and activity of peptide analogs, such as those involving modifications at the central position of peptides or the synthesis of phytosteryl amino acid ester hydrochlorides, highlight the importance of Boc-protected intermediates in synthesizing bioactive peptides and derivatives with tailored properties for applications in healthcare and material sciences (Giordano et al., 2003) (Jia et al., 2019).

Material Science and Catalysis

In material science, Boc-protected compounds are utilized in the fabrication and modification of materials such as boron-doped ordered mesoporous carbon, which exhibits excellent electrochemical and capacitance performance due to its well-ordered mesoporous structure and high surface area. This demonstrates the role of Boc-protected intermediates in synthesizing materials with enhanced physical and chemical properties for applications in energy storage and conversion (Zhang et al., 2017).

Wirkmechanismus

Target of Action

Boc-His(3-Bom)-Ome HCl is a derivative of the amino acid histidine . The primary targets of this compound are likely to be proteins or enzymes that interact with histidine in the body.

Mode of Action

The mode of action of Boc-His(3-Bom)-Ome HCl is not explicitly stated in the available resources. As a histidine derivative, it may interact with its targets in a similar manner to histidine. This could involve binding to active sites on enzymes or forming part of the structure of proteins .

Biochemical Pathways

Given its nature as a histidine derivative, it may be involved in pathways where histidine plays a key role, such as protein synthesis and enzymatic reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Boc-His(3-Bom)-Ome HCl are not well-documented. As a derivative of histidine, its pharmacokinetic properties may be similar. Histidine is generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

As a histidine derivative, it may contribute to protein structure and function, and potentially influence enzymatic reactions .

Eigenschaften

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAVJWDPSFJAGP-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-his(3-bom)-ome hcl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

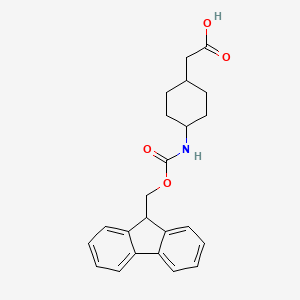

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)

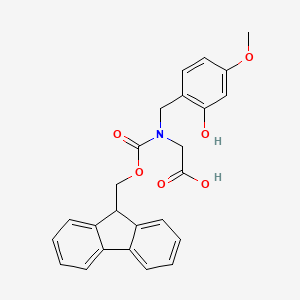

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)

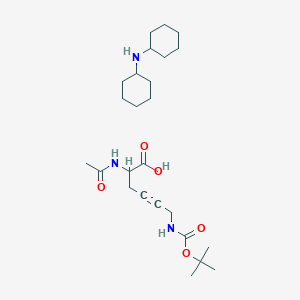

![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)